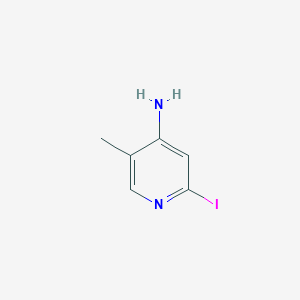
2-Iodo-5-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-methylpyridin-4-amine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the iodination of 5-methylpyridin-4-amine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Another method involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with an arylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki-Miyaura cross-coupling reaction is favored due to its mild reaction conditions and high yields. This method allows for the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura cross-coupling to form biaryl compounds
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines
Scientific Research Applications
2-Iodo-5-methylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylpyridin-4-amine depends on its application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The iodine atom can facilitate the formation of halogen bonds, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-2-methylpyridin-4-amine
- 4-Iodo-5-methylpyridin-2-amine
- 2-Amino-4-methylpyridine
Comparison
Compared to its analogs, 2-Iodo-5-methylpyridin-4-amine exhibits unique reactivity due to the position of the iodine atom. This positioning allows for selective functionalization and coupling reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H7IN2 |
|---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
2-iodo-5-methylpyridin-4-amine |
InChI |
InChI=1S/C6H7IN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) |
InChI Key |
VCOPRUQRRRKOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


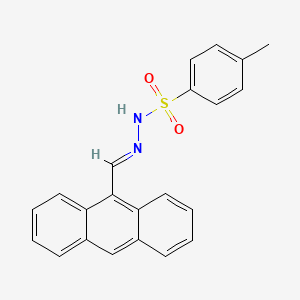
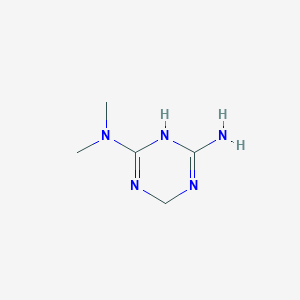
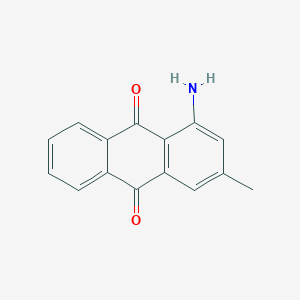
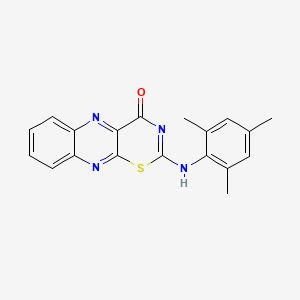

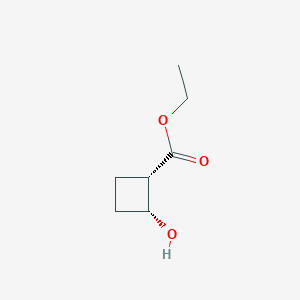


![3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13144861.png)
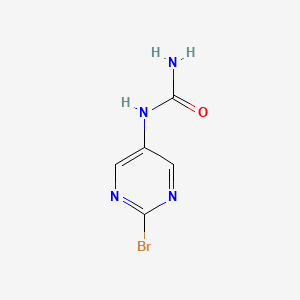


![1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]](/img/structure/B13144891.png)
![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
